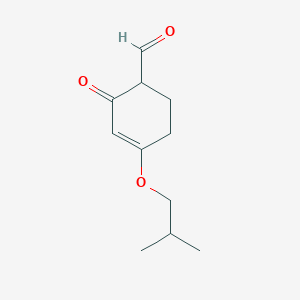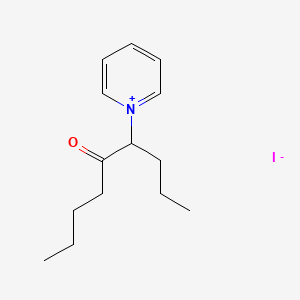
1-(5-Oxononan-4-YL)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxononan-4-YL)pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinium core with a nonanone side chain, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-(5-Oxononan-4-YL)pyridin-1-ium iodide typically involves the reaction of pyridine with a nonanone derivative under specific conditions. The reaction is often carried out in the presence of an iodinating agent to introduce the iodide ion. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-Oxononan-4-YL)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Oxononan-4-YL)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which 1-(5-Oxononan-4-YL)pyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium core can interact with various biological molecules, potentially leading to changes in their activity or function. The nonanone side chain may also play a role in modulating these interactions.
Comparación Con Compuestos Similares
1-(5-Oxononan-4-YL)pyridin-1-ium iodide can be compared with other pyridinium compounds, such as:
1-Methylpyridin-1-ium iodide: Similar structure but with a methyl group instead of a nonanone side chain.
4,4’-Bipyridinium salts: Known for their use in redox reactions and as building blocks for more complex structures. The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and physical properties compared to other pyridinium compounds.
Propiedades
Número CAS |
57644-96-9 |
|---|---|
Fórmula molecular |
C14H22INO |
Peso molecular |
347.23 g/mol |
Nombre IUPAC |
4-pyridin-1-ium-1-ylnonan-5-one;iodide |
InChI |
InChI=1S/C14H22NO.HI/c1-3-5-10-14(16)13(9-4-2)15-11-7-6-8-12-15;/h6-8,11-13H,3-5,9-10H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OHUYGEPTDYJVTE-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(=O)C(CCC)[N+]1=CC=CC=C1.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
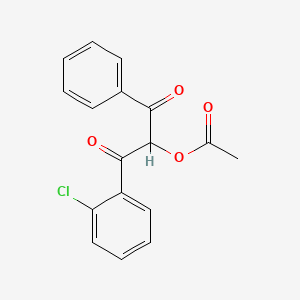
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
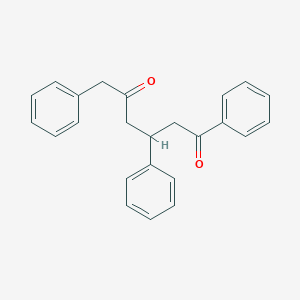
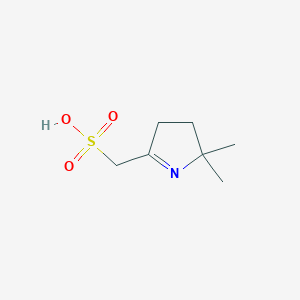
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
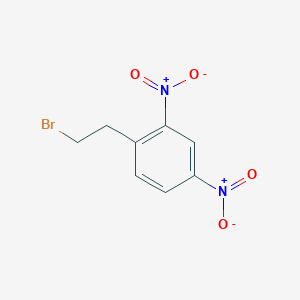
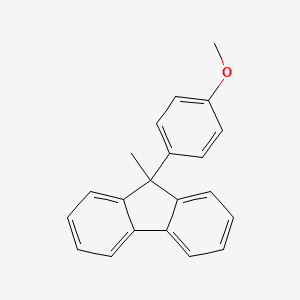

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)

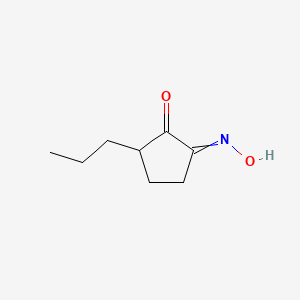
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
